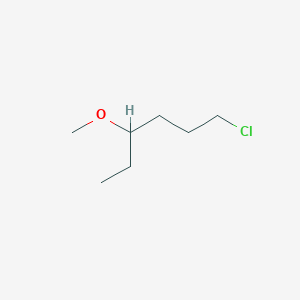
1-Chloro-4-methoxyhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methoxyhexane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a hexane chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxyhexane can be synthesized through several methods. One common approach involves the reaction of 4-methoxyhexanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H15O} + \text{SOCl2} \rightarrow \text{C7H15ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are carefully controlled to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Chloro-4-methoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 4-methoxyhexanol.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form 4-methoxyhexane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 4-Methoxyhexanol.
Oxidation: 4-Methoxyhexanal or 4-methoxyhexanoic acid.
Reduction: 4-Methoxyhexane.
科学的研究の応用
1-Chloro-4-methoxyhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1-chloro-4-methoxyhexane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a substrate for nucleophilic substitution.
類似化合物との比較
1-Chloro-4-methylhexane: Similar in structure but with a methyl group instead of a methoxy group.
1-Chloro-4-ethoxyhexane: Contains an ethoxy group instead of a methoxy group.
1-Chloro-4-hydroxyhexane: Has a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Chloro-4-methoxyhexane is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical properties. The methoxy group increases the compound’s solubility in organic solvents, while the chlorine atom enhances its reactivity towards nucleophiles.
特性
分子式 |
C7H15ClO |
|---|---|
分子量 |
150.64 g/mol |
IUPAC名 |
1-chloro-4-methoxyhexane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(9-2)5-4-6-8/h7H,3-6H2,1-2H3 |
InChIキー |
AEUNOKWVEVZKOF-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


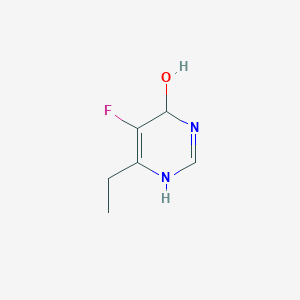
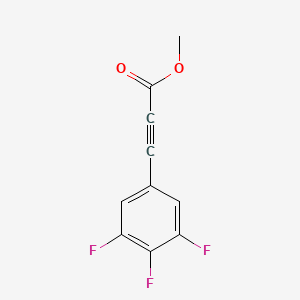
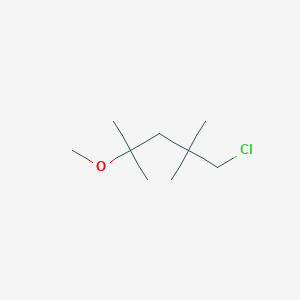

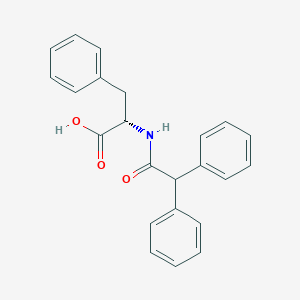
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
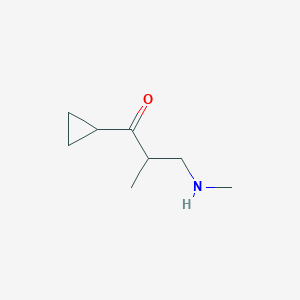

![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
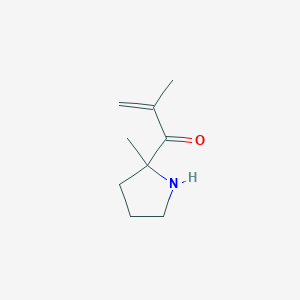
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
